molecular formula C16H15F3N6O2 B2943026 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide CAS No. 2034328-03-3

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide

Cat. No.: B2943026
CAS No.: 2034328-03-3
M. Wt: 380.331
InChI Key: HGOXGDGHIWACAX-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide typically involves multiple steps. One common approach is the condensation of 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine with a suitable acetamide derivative. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups .

Mechanism of Action

The mechanism by which 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding, which are crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide lies in its combined pyrimidine and triazolopyridine structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6O2/c1-9-10(2)21-8-24(15(9)27)7-13(26)20-6-12-22-23-14-11(16(17,18)19)4-3-5-25(12)14/h3-5,8H,6-7H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOXGDGHIWACAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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